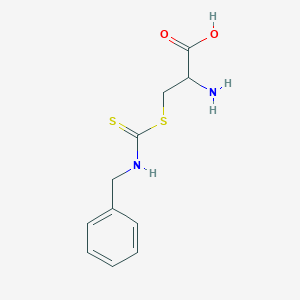
S-(N-Benzylthiocarbamoyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(N-Benzylthiocarbamoyl)-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
S-(N-Benzylthiocarbamoyl)-L-cysteine is a cysteine conjugate of benzyl isothiocyanate (BITC), a compound known for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound exhibits its biological effects primarily through the following mechanisms:
- Glutathione S-Transferase Induction : This compound acts as an inducer of glutathione S-transferase (GST), an enzyme involved in detoxification processes. Studies have shown that this compound enhances GST activity in various tissues, suggesting a protective role against carcinogenic compounds .
- Anticancer Activity : In vitro studies indicate that this compound inhibits the growth of leukemia cells and induces apoptosis in bladder cancer cells. This suggests its potential as a chemotherapeutic agent .
- Inhibition of Nitrosamine Activation : The compound has been shown to inhibit N-dimethylnitrosamine demethylase, thereby preventing the activation of nitrosamines, which are known carcinogens. This action contributes to its chemopreventive properties .
Summary of Key Studies
- Glutathione S-Transferase Induction :
- Anticancer Properties :
- Chemopreventive Effects :
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated leukemia cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential application of this compound in leukemia treatment protocols.
Case Study 2: Chemoprevention in Mice
A study involving A/J mice treated with benzo[a]pyrene and NNK (a tobacco-specific carcinogen) demonstrated that supplementation with this compound led to a marked decrease in lung tumors compared to control groups. This suggests that the compound could play a critical role in cancer prevention strategies for high-risk populations, such as smokers .
科学的研究の応用
Anticancer Properties
Mechanism of Action:
S-(N-Benzylthiocarbamoyl)-L-cysteine exhibits anticancer activity primarily through the induction of apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including leukemia and bladder cancer cells. The compound's mechanism involves the inhibition of N-dimethylnitrosamine demethylase, which prevents the activation of nitrosamines that can lead to carcinogenesis .
Case Studies:
- In Vitro Studies: Research indicates that this compound significantly inhibits the proliferation of leukemia cells and induces apoptosis in bladder cancer cells. These findings suggest its potential as a chemotherapeutic agent .
- Animal Models: In studies involving A/J mice, this compound demonstrated a reduction in lung tumor multiplicity when combined with other isothiocyanates, indicating its role in lung cancer chemoprevention .
Biochemical Applications
Metabolism and Excretion:
The metabolism of this compound has been studied extensively. It is formed through the reaction of benzyl isothiocyanate with L-cysteine and is rapidly absorbed and excreted by organisms. For instance, rats excreted approximately 92% of an oral dose within three days, primarily through urine .
Table 1: Metabolism Overview
| Compound | Absorption Rate | Excretion (Urine) | Excretion (Feces) |
|---|---|---|---|
| This compound | Rapid | 92% | 5.6% |
Potential Chemopreventive Benefits
This compound has been highlighted for its potential chemopreventive benefits against various types of cancer. Its role in inhibiting tumorigenesis has been documented, particularly in studies focusing on lung and bladder cancers.
Case Studies:
- Chemoprevention in Mice: In a controlled study with A/J mice treated with carcinogens, those receiving this compound showed significant reductions in tumor formation compared to controls .
- Synergistic Effects: The compound has been studied for its synergistic effects when combined with other dietary isothiocyanates, enhancing its overall anticancer efficacy .
特性
IUPAC Name |
2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













